molecular formula C7H13NO B8735298 2-Propenamide, 2-methyl-N-propyl- CAS No. 7370-89-0

2-Propenamide, 2-methyl-N-propyl-

Cat. No. B8735298
M. Wt: 127.18 g/mol
InChI Key: CCIDRBFZPRURMU-UHFFFAOYSA-N
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Patent
US06956077B1

Procedure details

0.8 g of 3-aminopropyl methacrylamide hydrochloride was dissolved in a methanol solvent and 0.9 g of acetic anhydride and 0.9 g of triethylamine (TEA) were added thereto. The resultant mixture was stirred under ice-cooling for 4 hours. After the completion of the reaction, the solvent was distilled off with an evaporator and the precipitate was filtered off. The filtrate was recovered and introduced into a silica column. Thus, the eluate fraction containing the target product was taken up and subjected to recrystallization to thereby purify the target acetylamide, N-3-propyl methacrylamide (yield: 92%).
Name
3-aminopropyl methacrylamide hydrochloride
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
acetylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.NCCC[CH:6]=[C:7]([CH3:11])[C:8]([NH2:10])=[O:9].C(O[C:16](=O)[CH3:17])(=O)C.[CH2:19](N(CC)CC)C.C([NH-])(=O)C>CO>[CH3:19][CH2:16][CH2:17][NH:10][C:8](=[O:9])[C:7]([CH3:11])=[CH2:6] |f:0.1|

Inputs

Step One
Name
3-aminopropyl methacrylamide hydrochloride
Quantity
0.8 g
Type
reactant
Smiles
Cl.NCCCC=C(C(=O)N)C
Name
Quantity
0.9 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0.9 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
acetylamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[NH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off with an evaporator
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was recovered
ADDITION
Type
ADDITION
Details
introduced into a silica column
ADDITION
Type
ADDITION
Details
Thus, the eluate fraction containing the target product
CUSTOM
Type
CUSTOM
Details
subjected to recrystallization

Outcomes

Product
Name
Type
product
Smiles
CCCNC(C(=C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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